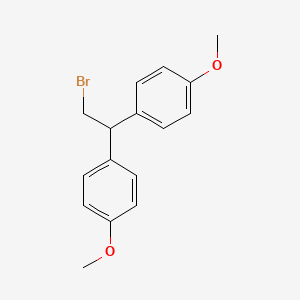
difluorozinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc fluoride is an inorganic chemical compound with the chemical formula ZnF₂. It is encountered in both anhydrous and tetrahydrate forms (ZnF₂·4H₂O). This compound is known for its high melting point and rutile structure, which contains six-coordinate zinc, suggesting appreciable ionic character in its chemical bonding . Unlike other zinc halides, zinc fluoride is not very soluble in water .
Vorbereitungsmethoden
Zinc fluoride can be synthesized through several methods:
Reaction of Zinc Metal with Fluorine Gas: This method involves the direct reaction of zinc metal with fluorine gas, producing zinc fluoride.
Reaction of Hydrofluoric Acid with Zinc: In this method, zinc reacts with hydrofluoric acid to yield hydrogen gas and zinc fluoride.
Heating Zinc Hydroxide or Zinc Carbonate with Hydrogen Fluoride: This method involves heating zinc hydroxide or zinc carbonate with hydrogen fluoride to produce zinc fluoride.
Analyse Chemischer Reaktionen
Zinc fluoride undergoes various chemical reactions:
Hydrolysis: Zinc fluoride can be hydrolyzed by hot water to form zinc hydroxide fluoride (Zn(OH)F).
Reaction with Strong Acids and Bases: Zinc fluoride shows low reactivity under standard conditions but can react with strong acids and bases.
Catalytic Reactions: Zinc fluoride is used as a catalyst in the transesterification and esterification of crude palm oil for biodiesel production.
Wissenschaftliche Forschungsanwendungen
Zinc fluoride has diverse applications in scientific research:
Chemistry: It is used in the fluorination of organic compounds and as an additive in electrolytic aluminum.
Biology and Medicine: Zinc fluoride is employed in treatments related to fluoride deficiency and in bone-tissue engineering applications.
Industry: It is used in the manufacture of flux, glasses, enamels, fabrics, and plastics.
Wirkmechanismus
The mechanism by which zinc fluoride exerts its effects involves the transformation of high-entropy fluoride nanoparticles from single-crystal to polycrystalline, thereby increasing the likelihood of exposing electrocatalytically active sites . This transformation enhances the compound’s catalytic activity in various applications.
Vergleich Mit ähnlichen Verbindungen
Zinc fluoride can be compared with other zinc halides such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), and zinc iodide (ZnI₂). Unlike these compounds, zinc fluoride is not very soluble in water and has a higher melting point . Additionally, zinc fluoride crystallizes in the rutile structure, which is distinct from the structures of other zinc halides .
Similar Compounds
- Zinc chloride (ZnCl₂)
- Zinc bromide (ZnBr₂)
- Zinc iodide (ZnI₂)
- Cadmium fluoride (CdF₂)
- Mercury fluoride (HgF₂)
Zinc fluoride’s unique properties, such as its high melting point and low solubility in water, make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
7783-49-5; 73640-07-0(monohydrate) |
|---|---|
Molekularformel |
ZnF2 F2Zn |
Molekulargewicht |
103.4 g/mol |
IUPAC-Name |
difluorozinc |
InChI |
InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
BHHYHSUAOQUXJK-UHFFFAOYSA-L |
SMILES |
F[Zn]F |
Kanonische SMILES |
F[Zn]F |
Siedepunkt |
2732 °F at 760 mm Hg (USCG, 1999) 1,500 °C |
Color/Form |
COLORLESS MONOCLINIC OR TRICLINIC CRYSTALS TETRAGONAL NEEDLES (RUTILE LATTICE) OR WHITE CRYSTALLINE MASS |
Dichte |
4.84 at 59 °F 4.95 at 25°C (USCG, 1999) 4.9 g/cu cm |
melting_point |
1601.6 °F (USCG, 1999) 872 °C |
Physikalische Beschreibung |
Zinc fluoride appears as a white powder or crystalline mass. Density 4.84 g / cm3. Slightly soluble in water and denser than water. Also insoluble as a hydrate. ZnF2.xH2O. Used for galvanizing steel and making ceramics. White solid; [Hawley] White odorless powder; [MSDSonline] |
Löslichkeit |
1.516 G SOL IN 100 ML WATER; BECOMES ANHYDR AT 100 °C /TETRAHYDRATE/ INSOL IN ALCOHOL & AMMONIA; SOL IN HOT ACID SLIGHTLY SOL IN AQ HYDROFLUORIC ACID; SOL IN AMMONIUM HYDROXIDE, HYDROCHLORIC & NITRIC ACIDS 1.62 G/100 CC WATER AT 20 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B8813228.png)







![8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8813291.png)

![3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8813315.png)
![4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8813320.png)
